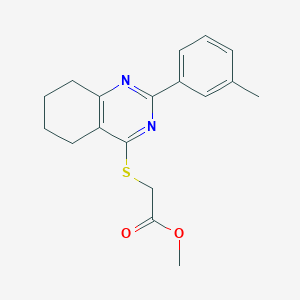

Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate

Description

Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate is a quinazoline derivative featuring a sulfur-linked acetoxy group at position 4 and an m-tolyl (3-methylphenyl) substituent at position 2 of the tetrahydroquinazoline core. Its structural complexity arises from the fused bicyclic quinazoline system, which is further functionalized to enhance solubility and target specificity .

Properties

IUPAC Name |

methyl 2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12-6-5-7-13(10-12)17-19-15-9-4-3-8-14(15)18(20-17)23-11-16(21)22-2/h5-7,10H,3-4,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLCKBZHEDPNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents under controlled conditions.

Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using m-tolyl chloride and a Lewis acid catalyst.

Thioacetate Formation: The thioacetate group is introduced by reacting the intermediate compound with methyl thioacetate in the presence of a base, such as sodium hydride, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinazoline derivatives.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Hydrolysis using aqueous sodium hydroxide, followed by reaction with amines or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Carboxylic acids, amides, esters.

Scientific Research Applications

Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The thioacetate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its binding to specific proteins and altering their function, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Notes:

- Molecular weights marked with an asterisk () are derived from vendor data and may require further validation.

- The m-tolyl group in the target compound introduces steric and electronic effects distinct from phenyl or methoxyphenyl substituents.

Physicochemical Comparison

- Solubility : The methyl ester in the target compound enhances solubility in organic solvents relative to carboxylic acid derivatives .

Biological Activity

Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate is a complex compound featuring a tetrahydroquinazoline moiety and a thioacetic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various pharmacological properties, including anti-inflammatory and anti-cancer activities.

Chemical Structure

The molecular structure can be represented as follows:

This structure includes:

- A tetrahydroquinazoline ring which is known for its diverse pharmacological properties.

- A thioacetic acid moiety that enhances reactivity and biological interactions.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Tetrahydroquinazoline Ring : This typically involves cyclization reactions using appropriate precursors.

- Introduction of the Thio Group : The thio group is introduced through nucleophilic substitution reactions.

- Acetate Formation : The final step involves the esterification of the thioacetic acid with methanol.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit:

- Anticancer Activity : Related quinazoline derivatives have shown significant activity against various cancer cell lines.

- Anti-inflammatory Effects : Compounds within this class are known to inhibit inflammatory pathways.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways.

In Vitro Studies

A study evaluating the biological activity of related tetrahydroquinazoline derivatives demonstrated promising results:

- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent inhibitory effects .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | Cancer Cell Line |

| Compound B | 3.2 | Anti-inflammatory Pathway |

In Silico Studies

Molecular docking studies have been conducted to elucidate binding interactions between this compound and target proteins:

Q & A

Q. What are the standard synthetic routes for Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate?

The synthesis typically involves multi-step procedures. A common approach includes:

- Step 1 : Preparation of the tetrahydroquinazoline core via cyclization of substituted amidines with carbonyl compounds under acidic conditions.

- Step 2 : Introduction of the thioether linkage by reacting the tetrahydroquinazoline intermediate with methyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using NMR (¹H/¹³C) and HRMS .

Q. How can the purity and structural integrity of the compound be verified?

Analytical techniques include:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of substituents (e.g., m-tolyl vs. o/p isomers) via ¹H NMR coupling patterns .

- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and rule out side products like oxidation byproducts (e.g., sulfoxide formation) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility in DMSO at 25°C is ~15 mg/mL, making it suitable for in vitro biological assays .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : As a scaffold for kinase inhibitors due to the tetrahydroquinazoline core, which mimics ATP-binding motifs .

- Chemical Biology : Probing thioether-mediated protein interactions via its reactive sulfur moiety .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced biological activity?

Key strategies include:

- Substituent Modification : Replacing m-tolyl with electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity. Evidence shows a 2.5-fold increase in IC₅₀ against Schistosoma mansoni proteases with -CF₃ analogs .

- Stereochemical Control : Introducing chiral centers at the tetrahydroquinazoline C5 position to enhance selectivity for enzymes like dihydrofolate reductase (DHFR) .

- Prodrug Design : Ester hydrolysis of the methyl acetate group to improve aqueous solubility for in vivo studies .

Q. What experimental challenges arise in resolving regioselectivity during synthesis?

The tetrahydroquinazoline C4 position is highly reactive, leading to potential side reactions. Mitigation strategies:

Q. How can contradictory bioactivity data from different assays be reconciled?

For example, if a compound shows high in vitro potency but low in vivo efficacy:

Q. What computational tools are effective for docking studies with this compound?

Q. How can synthetic byproducts be characterized and minimized?

Common byproducts include:

- Oxidation Products : Sulfoxide derivatives formed during prolonged storage. Use argon purging and antioxidants (e.g., BHT) during synthesis .

- Regioisomers : Isolate via preparative HPLC (C18 column, acetonitrile/water gradient) and characterize by NOESY NMR .

Q. What are the best practices for evaluating enzyme inhibition kinetics?

- IC₅₀ Determination : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for proteases) in dose-response assays .

- Ki Calculations : Apply Cheng-Prusoff equation to account for substrate competition in Michaelis-Menten plots .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

Q. What in vitro models are suitable for preliminary toxicity screening?

- HepG2 Cells : Assess hepatotoxicity via MTT assay after 48-hour exposure (IC₅₀ < 50 µM indicates low risk) .

- hERG Inhibition : Use patch-clamp electrophysiology to evaluate cardiac liability, critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.